Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Description
Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, also known as IMB-7, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Anticonvulsant Activity
The combination of l-menthone (a cyclic terpene) and phenoxyacetic acid residues in (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones holds promise for anticonvulsant drug development. l-menthone acts as a modulator of GABA A receptors, while phenoxyacetic acid derivatives exhibit peripheral nociceptive effects and neuroprotective properties. By merging these moieties, researchers aim to create compounds that simultaneously target multiple pharmacological pathways .
TRP Channel Modulation
Transient receptor potential (TRP) channels play crucial roles in sensory perception and pain signaling. Some terpenoids, including l-menthone, can bind to TRP channels (e.g., TRPM8). Investigating the effects of (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones on TRP channels could reveal novel pain relief mechanisms .
Antiproliferative Properties
Exploring the antiproliferative effects of this compound against cancer cell lines (such as HL-60 cervical carcinoma and promyelocytic leukemia) is essential. Researchers can assess its cytotoxicity and potential as an anticancer agent .
Antiviral Activity
Given the importance of antiviral agents, evaluating (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones against viral infections could yield valuable insights. In vitro studies can determine their efficacy against specific viruses .
Neuroprotective Effects
Considering the neuroprotective potential of phenoxyacetic acid derivatives, investigating whether (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones exhibit similar effects is worthwhile. Neuroprotection is critical in various neurological disorders .
properties
IUPAC Name |
propan-2-yl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-14(11-16(18)19)27-20(22)15-7-5-6-8-17(15)24-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDNZGQDORYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate |
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